3-Bromo-2,4-difluorobenzoic acid
Overview
Description
3-Bromo-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
3-Bromo-2,4-difluorobenzoic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary targets of this compound are therefore the organoboron reagents used in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, an organoboron reagent is transferred from boron to palladium, forming a new carbon-carbon bond . This reaction is particularly valuable due to its mild and functional group tolerant conditions, and the stability of the organoboron reagents .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound is used, is a key process in synthetic chemistry . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this process are dependent on the specific organoboron reagents used and the desired end product .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of this compound in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a palladium catalyst, and the specific organoboron reagents used . The reaction is generally performed under mild conditions and is tolerant of a wide range of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,4-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. The process includes reacting 2,4-difluorobenzoic acid with a brominating reagent such as bromine or N-bromosuccinimide in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the esterification of the crude product followed by distillation to remove impurities. The purified ester is then hydrolyzed to yield high-purity this compound. This method ensures a product purity of over 99.5%, making it suitable for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane.
Major Products:
Substitution Reactions: Derivatives with different functional groups replacing bromine or fluorine.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,6-difluorobenzoic acid
Comparison: 3-Bromo-2,4-difluorobenzoic acid is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and interaction with other molecules, making it distinct from other similar compounds. For instance, 4-Bromo-2,5-difluorobenzoic acid has different substitution patterns, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-bromo-2,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSBCGWEINIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456972 | |
Record name | 3-BROMO-2,4-DIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651026-98-1 | |
Record name | 3-BROMO-2,4-DIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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